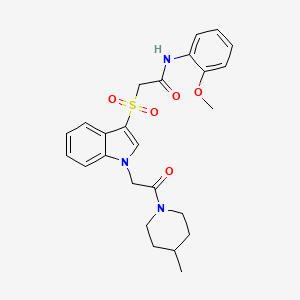

N-(2-methoxyphenyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide

Description

N-(2-Methoxyphenyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide is a structurally complex molecule featuring a sulfonamide-linked indole core, a 4-methylpiperidinyl ketone side chain, and an N-(2-methoxyphenyl)acetamide moiety. Its design integrates pharmacophores commonly associated with receptor targeting (e.g., serotonin, COX-2) and metabolic stability.

Properties

IUPAC Name |

N-(2-methoxyphenyl)-2-[1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]indol-3-yl]sulfonylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29N3O5S/c1-18-11-13-27(14-12-18)25(30)16-28-15-23(19-7-3-5-9-21(19)28)34(31,32)17-24(29)26-20-8-4-6-10-22(20)33-2/h3-10,15,18H,11-14,16-17H2,1-2H3,(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFGWQUDQTUTJBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)NC4=CC=CC=C4OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as the methoxyphenyl derivative and the indole derivative, followed by their coupling under specific conditions. Common reagents used in these reactions include sulfonyl chlorides, amines, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential interactions with biological targets.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Key Structural Features:

- Indole-Sulfonamide Core: Shared with compounds like 2-(4-(2-methoxyphenyl)piperazin-1-yl)-1-(1-tosyl-1H-indol-3-yl)ethanol (4b) and 1-(1-(4-iodophenylsulfonyl)-1H-indol-3-yl)-2-(4-(2-methoxyphenyl)piperazin-1-yl)ethanol (4g) .

- 4-Methylpiperidinyl vs. Piperazinyl/Piperidinyl Groups : The 4-methylpiperidinyl group in the target compound may confer distinct pharmacokinetic properties compared to piperazine derivatives (e.g., N-(3,4-dimethoxyphenyl)-2-({1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indol-3-yl}sulfonyl)acetamide in ). Piperazinyl groups often enhance solubility but increase metabolic vulnerability, whereas 4-methylpiperidinyl could improve lipophilicity and CYP450 resistance .

- N-Aryl Acetamide Moieties : The 2-methoxyphenyl group contrasts with substituents like 4-chlorophenyl (2-({1-[2-(1-azepanyl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)-N-(4-chlorophenyl)acetamide , ) or 3,4-dimethoxyphenyl (), influencing receptor selectivity and metabolic pathways .

Table 1: Structural and Pharmacokinetic Comparison

Pharmacological Activity

- 5-HT6 Receptor Antagonism : Analogues like 4j () demonstrate high binding affinity (pKi = 7.83) and functional antagonism (IC50 = 32 nM). The target compound’s 4-methylpiperidinyl group may similarly enhance 5-HT6 affinity but requires empirical validation .

- COX-2 Selectivity : The indomethacin-derived 2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-phenethyl-acetamide () shows COX-2 selectivity but suffers from rapid metabolism. Structural parallels suggest the target compound could retain COX-2 activity with improved stability .

Metabolic Stability and Design Optimization

- CYP450 Resistance : Piperidinyl and morpholinyl substituents (e.g., ) are less prone to oxidative metabolism than piperazinyl groups. The target compound’s 4-methylpiperidinyl side chain likely reduces CYP3A4/2D6-mediated degradation, a limitation observed in 1 () .

- MetaSite Predictions : Computational tools (as applied in ) could guide further optimization, such as introducing electron-deficient groups (e.g., fluorophenyl) to shift metabolic soft spots away from critical pharmacophores .

Biological Activity

N-(2-methoxyphenyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide is a compound of interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be summarized by its molecular formula and its structure includes a methoxyphenyl group, a piperidine moiety, and an indole sulfonamide. Its complex structure suggests potential interactions with various biological targets.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, a derivative demonstrated inhibition of Bcl-2, a protein associated with cancer cell survival, indicating potential as an anticancer agent .

Enzyme Inhibition

The compound has shown activity as an inhibitor of acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases like Alzheimer's. In vitro studies reported an IC50 value indicating effective inhibition compared to standard drugs . The mechanism involves binding to the active site of AChE, preventing the breakdown of acetylcholine, thereby enhancing cholinergic transmission.

Neuroprotective Effects

Research indicates that the compound may possess neuroprotective effects. It has been shown to reduce oxidative stress in neuronal cells and promote cell survival under neurotoxic conditions. This is particularly relevant in models of Alzheimer’s disease where oxidative damage plays a significant role in neuronal loss .

Study 1: AChE Inhibition

In a study evaluating multiple derivatives of piperidine-based compounds, this compound was tested for AChE inhibition. Results demonstrated that it exhibited a potent inhibitory effect with an IC50 value comparable to established AChE inhibitors like donepezil .

Study 2: Cancer Cell Line Testing

Another study assessed the cytotoxic effects of the compound on various cancer cell lines. The results showed that it significantly reduced cell viability in breast and lung cancer cells, suggesting its potential as a chemotherapeutic agent. The mechanism was linked to apoptosis induction through the downregulation of anti-apoptotic proteins such as Bcl-2 .

Data Table: Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.